ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate
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Overview
Description
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is a complex organic compound that features a unique combination of functional groups, including an ester, a hydroxyl group, and a dioxoisoindoline moiety. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with phthalic anhydride under basic conditions to form the dioxoisoindoline structure. This intermediate is then reacted with appropriate aldehydes or ketones to introduce the hydroxyprop-2-enoate moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield an α,β-unsaturated carbonyl compound, while reduction of the ester group would yield a diol.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate involves its interaction with various molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions. These interactions can affect biological pathways and enzyme activities, making it a compound of interest in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with similar reactivity.
Phthalic anhydride: Shares the dioxoisoindoline structure.
α,β-Unsaturated carbonyl compounds: Similar reactivity due to the presence of conjugated double bonds.
Uniqueness
Ethyl (2Z)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxyprop-2-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(Z)-3-ethoxy-3-hydroxyprop-2-enoyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5/c1-2-19-11(16)7-10(15)14-12(17)8-5-3-4-6-9(8)13(14)18/h3-7,16H,2H2,1H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZJYQKAOFKMNE-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)N1C(=O)C2=CC=CC=C2C1=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\C(=O)N1C(=O)C2=CC=CC=C2C1=O)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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